3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
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Description
“3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone” is a chemical compound with the molecular formula C18H15F3N2O3 . It is a fluorinated compound, and fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group, a benzoyl group, a dihydro-quinoxalinone group, and a trifluoromethoxy group attached to a benzene ring . The trifluoromethoxy group is a fluorinated substituent that is still perhaps the least well understood .Physical and Chemical Properties Analysis
The molecular weight of this compound is 364.3185096 . Other physical and chemical properties are not specified in the retrieved papers.Future Directions
Fluorine-containing compounds continue to attract attention in the field of chemistry and biochemistry . It’s estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . Therefore, it’s likely that the study and application of “3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone” and similar compounds will continue to be an area of interest in the future.
Properties
IUPAC Name |
3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-2-14-16(24)22-13-8-3-4-9-15(13)23(14)17(25)11-6-5-7-12(10-11)26-18(19,20)21/h3-10,14H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCOPDCDBICDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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